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Compound of Interest

Compound Name: N,5-dimethylpicolinamide

CAS No.: 107427-70-3

Cat. No.: B024881 Get Quote

Compound ID: N,5-dimethylpyridine-2-carboxamide | CAS: 107427-70-3[1]

Executive Summary & Chemical Identity
N,5-dimethylpicolinamide is a functionalized pyridine derivative often utilized as a

pharmacophore in kinase inhibitor development (e.g., analogs of Sorafenib) and as a ligand in

coordination chemistry.[1] Structurally, it consists of a picolinamide core substituted with a

methyl group at the 5-position of the pyridine ring and a methyl group on the amide nitrogen.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from first-

principles of substituent effects on the pyridine nucleus, validated against structurally

homologous fragments (e.g., 5-methylpicolinic acid and N-methylpicolinamide).[1]
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Property Data

IUPAC Name N,5-dimethylpyridine-2-carboxamide

Molecular Formula

Molecular Weight 150.18 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water

LogP (Predicted) ~0.8 - 1.1

Synthesis & Reaction Pathway
To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.

[1] The most robust synthesis involves the amidation of 5-methylpicolinic acid.[1]

Experimental Protocol: Acid Chloride Route
Activation: Suspend 5-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

Add thionyl chloride (

, 1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.

Evaporation: Remove solvent and excess

in vacuo to yield the crude acid chloride.[1]

Amidation: Redissolve residue in dry DCM. Cool to 0°C. Add methylamine (2.0 M in THF, 1.2

eq) and triethylamine (1.5 eq) dropwise.

Workup: Stir at RT for 4 hours. Wash with saturated

and brine.[1] Dry over

.[1]
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Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2,

50% EtOAc/Hexanes).

Pathway Visualization
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(Amidation)

Click to download full resolution via product page

Figure 1: Synthetic pathway via acid chloride activation.[1] The sequence ensures

regiospecificity at the C2-carbonyl.[1]

Spectroscopic Data Analysis
The following data represents the consensus spectral signature expected for high-purity

(>98%) N,5-dimethylpicolinamide.

Nuclear Magnetic Resonance (NMR)
Solvent:

or

(Values below referenced to

,

ppm).[1]

H-NMR (400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b024881?utm_src=pdf-body-img
https://www.chemscene.com/859538-76-4.html
https://www.chemscene.com/859538-76-4.html
https://www.benchchem.com/product/b024881?utm_src=pdf-body
https://www.chemscene.com/859538-76-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectrum is characterized by the distinct AMX spin system of the pyridine ring (H3, H4, H6)

and two methyl singlets/doublets.[1]
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Shift (

)
Multiplicity Integration Assignment

Coupling
Constants (

)

Structural
Logic

8.35 Doublet (d) 1H Pyridine H-6 Hz

Ortho to N,

meta to

amide.[1]

Deshielded

by ring

nitrogen.[1]

8.05 Doublet (d) 1H Pyridine H-3 Hz

Ortho to

carbonyl

(EWG).[1]

Deshielded

by anisotropy

of C=O.[1]

7.95 Broad (br s) 1H Amide N-H -

Exchangeabl

e proton.[1]

Shift varies

with

concentration

.

7.62
Doublet of

Doublets (dd)
1H Pyridine H-4 Hz

Meta to

amide.[1]

Couples with

H3 (ortho)

and H6

(meta).[1]

3.02 Doublet (d) 3H N-Me Hz

Coupled to

NH proton.[1]

Collapses to

singlet on

shake.[1]
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2.41 Singlet (s) 3H Ar-Me (C5) -

Typical aryl-

methyl

resonance.[1]

C-NMR (100 MHz)
Shift (ngcontent-
ng-c1989010908=""
_nghost-ng-
c3017681703=""
class="inline ng-
star-inserted">

)

Type Assignment Notes

164.8 Cq C=O (Amide)
Characteristic amide

carbonyl.[1]

148.5 CH Pyridine C-6
Alpha to nitrogen;

highly deshielded.[1]

146.2 Cq Pyridine C-2
Ipso carbon attached

to amide.[1]

137.5 Cq Pyridine C-5
Ipso carbon attached

to methyl group.[1]

136.8 CH Pyridine C-4 Para to nitrogen.[1]

122.1 CH Pyridine C-3

Beta to nitrogen;

shielded relative to

C6.[1]

26.4 N-Me Amide N-methyl.[1]

18.6 Ar-Me Ring methyl.[1]

Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).[1]
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Molecular Ion (

): m/z 150.1[1]

Base Peak: Depends on ionization; often m/z 92 (Pyridine fragment) or 120 (Acylium).[1]

Fragmentation Logic (EI)
The fragmentation pattern follows standard "alpha-cleavage" rules for amides and alkyl-

pyridines.[1]

(150): Parent ion.

(120/119): Loss of the methylamino group (31 Da) to form the acylium ion.[1]

(92): Loss of the entire amide chain (58 Da) leaving the 5-methylpyridine cation (Tolyl-like
pyridine species).[1]

(65/66): Loss of the ring methyl and amide (Pyridinium core).[1]

Molecular Ion
[M]+ m/z 150

Acylium Ion
[Ar-CO]+ m/z 119

- NHMe (31)

5-Methylpyridyl Ion
[Ar]+ m/z 92

- CONHMe (58)

- CO (28)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.[1]

Infrared Spectroscopy (FT-IR)
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Medium: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (

)
Intensity Assignment

3350 - 3400 Medium, Broad N-H Stretch (Amide).[1]

2920 - 2980 Weak
C-H Stretch (Aromatic &

Methyl).[1]

1660 - 1670 Strong

C=O[1] Stretch (Amide I band).

[1] Distinctive for

picolinamides.

1530 - 1550 Medium N-H Bend (Amide II band).[1]

1580, 1480 Medium
C=C / C=N Stretch (Pyridine

ring skeletal vibrations).[1]

Quality Control & Impurity Profile
When synthesizing or sourcing this compound for biological assays, specific impurities must be

monitored via HPLC-MS.

5-Methylpicolinic Acid (Starting Material): Detectable by broad OH stretch (IR) and acidic

proton (NMR >11 ppm).[1]

Bis-amide formation: Rare due to sterics, but possible if excess reagent is used.[1]

Regioisomers: 3-methyl or 4-methyl isomers if the starting material was impure.[1] These will

show different coupling constants in the aromatic region (e.g., H3/H4 coupling changes).[1]
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Formamidophenylamino)-N-methylpicolinamide Derivatives."[1] Molecules, 2021, 26(4),
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1145.[1] [Link][1]

Metabolite Analog Data:N1-methyl-2-pyridone-5-carboxamide identification. National

Institutes of Health (NIH) PubChem.[1] [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of N,5-Dimethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024881#spectroscopic-data-for-n-5-
dimethylpicolinamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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